

Application Notes and Protocols: Fibrinopeptide B Levels in Patients with Pulmonary Embolism

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Compound of Interest

Compound Name: *Fibrinopeptide B, human tfa*

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Introduction

Fibrinopeptide B (FPB) is a small peptide released from the B β chain of fibrinogen by the enzymatic action of thrombin during the conversion of fibrinogen to fibrin. Its presence in circulation is a direct indicator of thrombin activity and ongoing coagulation. In the context of pulmonary embolism (PE), a serious condition characterized by the obstruction of pulmonary arteries by a thrombus, the measurement of FPB levels can serve as a valuable biomarker for diagnosis, risk stratification, and monitoring of therapeutic interventions. These application notes provide a comprehensive overview of the quantitative data on FPB levels in PE patients, detailed experimental protocols for its measurement, and the underlying biological pathways.

Data Presentation

The following tables summarize the quantitative data on Fibrinopeptide B and related peptides in patients with pulmonary embolism and other related conditions.

Table 1: Fibrinopeptide B Levels in Patients with Pulmonary Embolism and Deep Vein Thrombosis

Patient Group	Analyte	Sample Type	Mean Concentration (± SD) or Cutoff	Reference
DVT/PE Positive	Fibrinopeptide B (FPBtot)	Urine	78.4 ± 35.2 ng/mL	[1]
DVT/PE Negative	Fibrinopeptide B (FPBtot)	Urine	2.7 ± 1.9 ng/mL	[1]
Healthy Controls	Fibrinopeptide B (FPBtot)	Urine	2.2 ± 0.4 ng/mL	[1]
Clinically Suspected PE (PE-Positive)	Fibrinopeptide B beta 15-42	Plasma	> 15 ng/mL (cutoff)	[2]
PE Survivors (Day 2 post-treatment)	Fibrinopeptide B beta 15-42	Plasma	Significantly lower than non-survivors	[2]
PE Survivors (Day 6 post-treatment)	Fibrinopeptide B beta 15-42	Plasma	Significantly lower than non-survivors	[2]

Table 2: Fibrinopeptide A Levels in Patients with Pulmonary Embolism and Deep Vein Thrombosis

Patient Group	Analyte	Sample Type	Mean Concentration (± SD)	Reference
Pulmonary Embolism	Fibrinopeptide A (FPA)	Plasma	6.28 ng/mL	[3]
No Pulmonary Embolism	Fibrinopeptide A (FPA)	Plasma	1.03 ng/mL	[3]
Deep Vein Thrombosis	Fibrinopeptide A (FPA)	Plasma	5.62 ng/mL	[3]
No Deep Vein Thrombosis	Fibrinopeptide A (FPA)	Plasma	1.00 ng/mL	[3]
Healthy Controls	Fibrinopeptide A (FPA)	Plasma	0.72 ± 0.47 ng/mL	[3]

Signaling Pathway

The formation of Fibrinopeptide B is a critical step in the coagulation cascade, which is initiated by vascular injury and culminates in the formation of a stable fibrin clot. The following diagram illustrates the key steps leading to the release of Fibrinopeptide B.

Coagulation cascade leading to Fibrinopeptide B release.

Experimental Protocols

The accurate measurement of Fibrinopeptide B levels is crucial for its clinical and research applications. The two primary methods for quantifying FPB are Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).

I. Measurement of Fibrinopeptide B by ELISA

This protocol is a general guideline based on commercially available sandwich ELISA kits. Researchers should always refer to the specific manufacturer's instructions for the kit being used.

A. Principle

The sandwich ELISA method utilizes a pair of antibodies specific to FPB. One antibody is pre-coated onto a microplate well (capture antibody), and the other is conjugated to an enzyme, typically horseradish peroxidase (HRP), for detection. The sample containing FPB is added to the well, where it binds to the capture antibody. After washing, the detection antibody is added, forming a "sandwich" with the captured FPB. A substrate is then added, which is converted by the HRP into a colored product. The intensity of the color is proportional to the concentration of FPB in the sample.

B. Materials

- Human Fibrinopeptide B ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, substrate, wash buffer, and stop solution)
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Deionized or distilled water
- Absorbent paper

C. Sample Preparation

- Plasma: Collect whole blood into tubes containing an anticoagulant such as EDTA or citrate. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot the supernatant (plasma) and store at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
- Serum: Collect whole blood into a serum separator tube. Allow the blood to clot for 30 minutes to 2 hours at room temperature. Centrifuge at 1000 x g for 15 minutes. Aliquot the supernatant (serum) and store as described for plasma.
- Urine: Collect a random urine sample. Centrifuge at 1000 x g for 15 minutes to remove particulate matter. Aliquot the supernatant and store at -20°C or -80°C.

D. Assay Procedure

- Bring all reagents and samples to room temperature before use.
- Prepare the required number of microplate wells for standards, samples, and blanks.
- Add 100 μ L of standards and samples to the appropriate wells.
- Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C).
- Aspirate the liquid from each well and wash the wells 3-5 times with wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on absorbent paper.
- Add 100 μ L of the biotinylated detection antibody to each well.
- Cover the plate and incubate as per the manufacturer's instructions (usually 1 hour at 37°C).
- Repeat the wash step as described in step 5.
- Add 100 μ L of HRP-conjugate to each well.
- Cover the plate and incubate (typically 30 minutes at 37°C).
- Repeat the wash step as described in step 5.
- Add 90 μ L of substrate solution to each well.
- Incubate the plate in the dark at room temperature for 15-30 minutes.
- Add 50 μ L of stop solution to each well. The color will change from blue to yellow.
- Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.

E. Data Analysis

- Subtract the mean absorbance of the blank from the mean absorbance of the standards and samples.

- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
- Use the standard curve to determine the concentration of FPB in the samples.

II. Measurement of Fibrinopeptide B by Radioimmunoassay (RIA)

RIA is a highly sensitive technique that uses a radiolabeled antigen to compete with the unlabeled antigen in the sample for binding to a limited amount of antibody.

A. Principle

A known amount of radiolabeled FPB (tracer) and a specific antibody are incubated with the sample containing an unknown amount of unlabeled FPB. The unlabeled FPB competes with the tracer for binding to the antibody. After incubation, the antibody-bound FPB is separated from the free FPB, and the radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of unlabeled FPB in the sample.

B. Materials

- Fibrinopeptide B RIA Kit (containing FPB antibody, ¹²⁵I-labeled FPB, standards, and precipitating reagent)
- Gamma counter
- Centrifuge
- Vortex mixer
- Pipettes and pipette tips

C. Sample Preparation

Follow the same procedure as for the ELISA sample preparation.

D. Assay Procedure

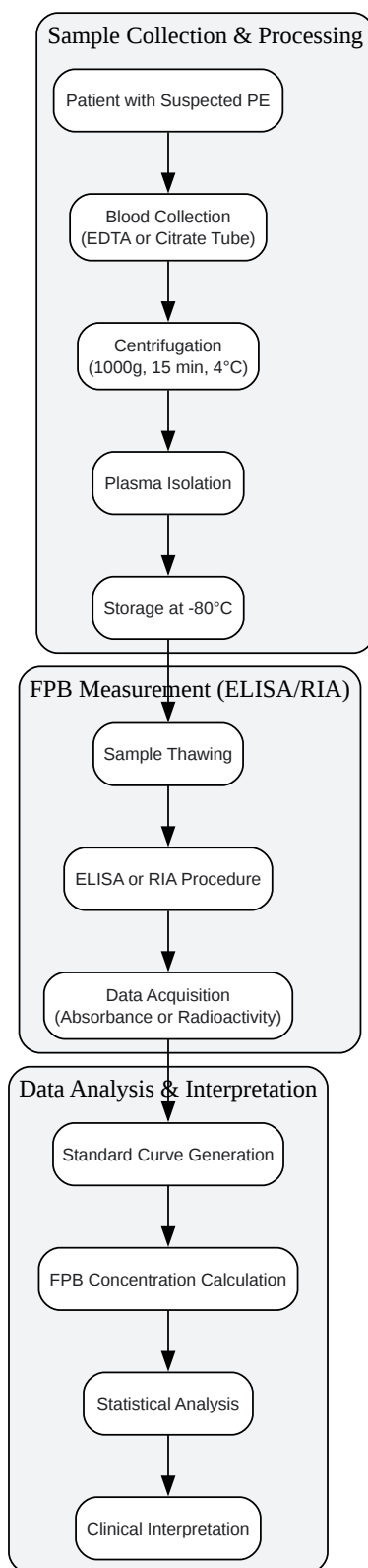
- Set up tubes for standards, samples, and controls in duplicate.
- Add the specified volume of standards and samples to the respective tubes.
- Add the FPB antibody to all tubes except the "total counts" tubes.
- Add the ^{125}I -labeled FPB to all tubes.
- Vortex all tubes and incubate for the time and temperature specified in the kit manual (e.g., 16-24 hours at 4°C).
- Add the precipitating reagent to all tubes except the "total counts" tubes to separate the antibody-bound FPB from the free FPB.
- Vortex and centrifuge the tubes.
- Decant the supernatant.
- Measure the radioactivity of the pellet in each tube using a gamma counter.

E. Data Analysis

- Calculate the percentage of bound radioactivity for each standard and sample.
- Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.
- Determine the concentration of FPB in the samples from the standard curve.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the measurement of Fibrinopeptide B in patient samples.



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Experimental workflow for Fibrinopeptide B measurement.

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- To cite this document: BenchChem. [Application Notes and Protocols: Fibrinopeptide B Levels in Patients with Pulmonary Embolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599512#fibrinopeptide-b-levels-in-patients-with-pulmonary-embolism]

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